molecular formula C12H14ClNO3 B12849766 (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester

(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester

Cat. No.: B12849766
M. Wt: 255.70 g/mol
InChI Key: PBOQVPFIBZWMNZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is a chiral ester derivative of propionic acid, characterized by a 4-chloro-benzoylamino substituent at the second carbon of the propionate backbone. The chloro substituent on the benzoyl group enhances electron-withdrawing effects, which may influence reactivity and binding interactions.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl (2S)-2-[(4-chlorobenzoyl)amino]propanoate

InChI

InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)/t8-/m0/s1

InChI Key

PBOQVPFIBZWMNZ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester typically involves the esterification of (S)-2-(4-Chloro-benzoylamino)-propionic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Mechanism of Action

The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Effects

a) Aromatic Substituents: Chloro vs. Fluoro vs. Hydroxyl
  • Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5, ): Substitution with fluorine introduces stronger electronegativity but lower steric bulk than chlorine. Fluorine’s inductive effects may improve membrane permeability but reduce resonance stabilization of intermediates in synthetic pathways.
  • (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester (CAS 222555-06-8, ): The 4-hydroxyphenyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility (molecular formula C₁₃H₁₈O₄, MW 238.28) but possibly reducing metabolic stability due to oxidative susceptibility.
b) Ester Group Variations
  • 2-(4-BromoMethyl-phenyl)-2-Methyl-propionic acid ethyl ester (CAS 211105-00-9, ): The bromomethyl group introduces a reactive site for nucleophilic substitution (e.g., in prodrug activation), distinct from the chloro-benzoylamino group’s role in directing electrophilic aromatic substitution.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Target Compound C₁₂H₁₄ClNO₃ 255.70 Not provided 4-Chloro-benzoylamino, ethyl ester
(S)-2-Amino-3-(4-hydroxyphenyl)... C₁₆H₁₇NO₃ 271.31 42406-77-9 4-Hydroxyphenyl, benzyl ester
(S)-2-Ethoxy-3-(4-hydroxyphenyl)... C₁₃H₁₈O₄ 238.28 222555-06-8 4-Hydroxyphenyl, ethoxy
2-(4-BromoMethyl-phenyl)-2-Methyl... C₁₃H₁₇BrO₂ 285.18 211105-00-9 Bromomethyl, methyl branch

Note: Molecular weights and formulas derived from , and 7.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.